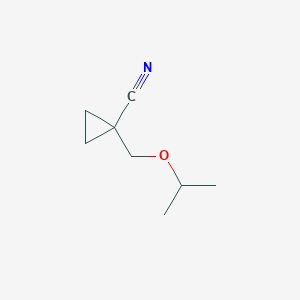
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with an isopropoxymethyl group and a nitrile group. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile involves several steps. One common method includes the reaction of cyclopropane derivatives with isopropoxymethyl halides under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, allowing it to react with the isopropoxymethyl halide .
bulk custom synthesis services are available for large-scale production .
Chemical Reactions Analysis
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Scientific Research Applications
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research involving this compound may focus on its potential pharmacological properties, although it is not used in clinical settings.
Mechanism of Action
The mechanism of action of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The cyclopropane ring and nitrile group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and nitrile-containing compounds:
Cyclopropane-1-carbonitrile: Lacks the isopropoxymethyl group, making it less sterically hindered and potentially more reactive.
1-(Methoxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, which may affect its reactivity and binding properties.
Cyclopropane-1-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-4,6H2,1-2H3 |
InChI Key |
CSKQTYJTBBNHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


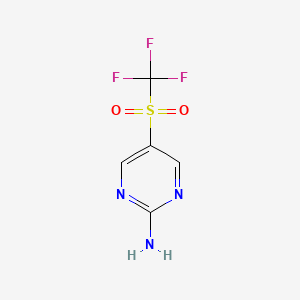
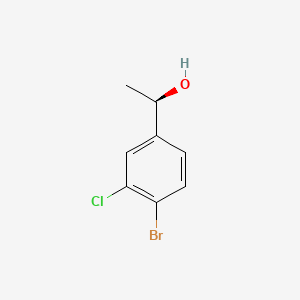
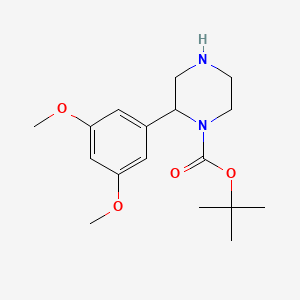
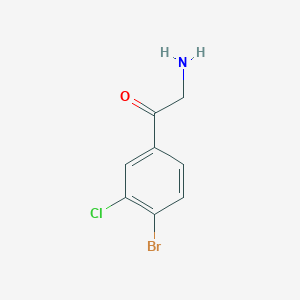
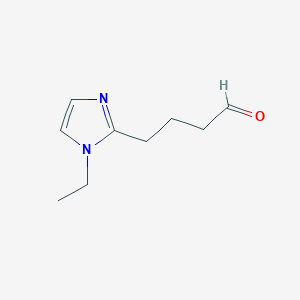
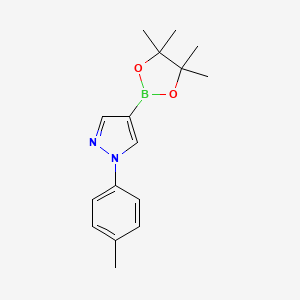
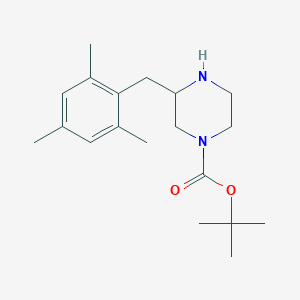
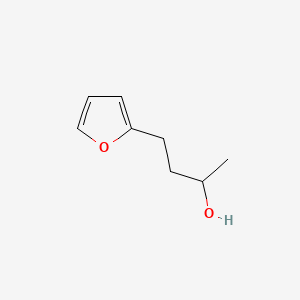
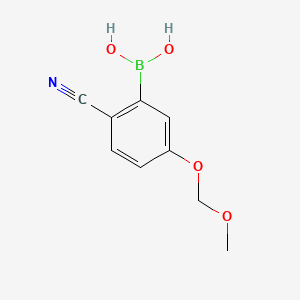
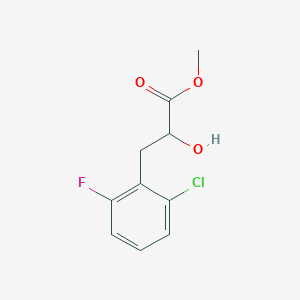

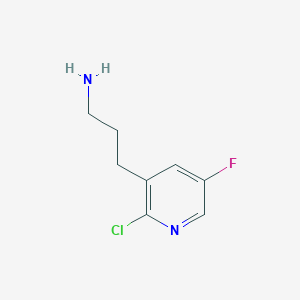
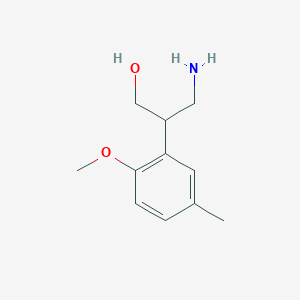
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
